molecular formula C21H17N3O4S B15033478 5-Amino-6-[(3,5-dimethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one

5-Amino-6-[(3,5-dimethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B15033478
M. Wt: 407.4 g/mol
InChI Key: ZAFLVQWMJOMFEG-UHFFFAOYSA-N
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Description

(6Z)-6-[(4-HYDROXY-3,5-DIMETHOXYPHENYL)METHYLIDENE]-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound with a unique structure that includes a thiazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-[(4-HYDROXY-3,5-DIMETHOXYPHENYL)METHYLIDENE]-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-hydroxy-3,5-dimethoxybenzaldehyde with a thiazolopyrimidine derivative under specific conditions to form the desired product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-[(4-HYDROXY-3,5-DIMETHOXYPHENYL)METHYLIDENE]-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

(6Z)-6-[(4-HYDROXY-3,5-DIMETHOXYPHENYL)METHYLIDENE]-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers explore its potential as a bioactive compound with possible therapeutic effects.

    Medicine: It is investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of (6Z)-6-[(4-HYDROXY-3,5-DIMETHOXYPHENYL)METHYLIDENE]-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6Z)-6-[(4-HYDROXY-3,5-DIMETHOXYPHENYL)METHYLIDENE]-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE is unique due to its thiazolopyrimidine core and the specific functional groups attached to it. This structure imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.

Properties

Molecular Formula

C21H17N3O4S

Molecular Weight

407.4 g/mol

IUPAC Name

5-amino-6-[(3,5-dimethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C21H17N3O4S/c1-27-16-9-12(10-17(28-2)18(16)25)8-14-19(22)24-15(13-6-4-3-5-7-13)11-29-21(24)23-20(14)26/h3-11H,22H2,1-2H3

InChI Key

ZAFLVQWMJOMFEG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C(N3C(=CSC3=NC2=O)C4=CC=CC=C4)N)C=C(C1=O)OC

Origin of Product

United States

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